ABHD5 siRNA Induces Apoptosis and 50% Growth Inhibition in LNCaP Prostate Cancer Cells: Head-to-Head Comparison with DGAT1 siRNA
In a direct comparative study using LNCaP prostate cancer cells, ABHD5 siRNA treatment produced distinct phenotypic outcomes relative to DGAT1 siRNA [1]. Both siRNA treatments resulted in approximately 50% growth inhibition relative to non-targeting control at 72 hours post-transfection, as measured by MTS-based viability assay [1]. However, the underlying mechanisms diverged: ABHD5 siRNA treatment promoted accumulation of lipid droplets and led to apoptosis via PARP cleavage, whereas DGAT1 siRNA inhibited lipid droplet formation and induced autophagy [1]. Furthermore, ABHD5 siRNA specifically decreased P70S6 phosphorylation, while DGAT1 siRNA reduced ACC phosphorylation and triggered ULK-1 phosphorylation [1]. Both treatments reduced AMPK phosphorylation [1]. This head-to-head comparison demonstrates that ABHD5 siRNA produces a mechanistically distinct cell death pathway that can be differentiated from other lipid metabolism-targeting siRNAs by its unique phenotypic signature—apoptosis induction with lipid droplet accumulation rather than autophagic cell death [1].
| Evidence Dimension | Cell viability reduction at 72 hours post-siRNA transfection |
|---|---|
| Target Compound Data | ~50% growth inhibition relative to non-targeting control |
| Comparator Or Baseline | DGAT1 siRNA: ~50% growth inhibition; Non-targeting (NT) siRNA: baseline growth |
| Quantified Difference | Equivalent growth inhibition magnitude (~50% for both), but ABHD5 siRNA induces apoptosis with PARP cleavage whereas DGAT1 siRNA induces autophagy |
| Conditions | LNCaP prostate cancer cells; MTS viability assay; 72 hours post-transfection; octuplet replicates; at least three independent experiments |
Why This Matters
This head-to-head data validates that ABHD5 siRNA produces a specific apoptotic phenotype distinct from related lipid metabolism gene knockdowns, enabling researchers to confidently attribute functional outcomes to ABHD5 depletion rather than generalized lipid pathway perturbation.
- [1] Mitra R, et al. Positive regulation of prostate cancer cell growth by lipid droplet forming and processing enzymes DGAT1 and ABHD5. BMC Cancer. 2017;17:631. View Source
